molecular formula C10H14N2O5 B1611669 Uridine, 2'-deoxy-3-methyl- CAS No. 24514-32-7

Uridine, 2'-deoxy-3-methyl-

Cat. No.: B1611669
CAS No.: 24514-32-7
M. Wt: 242.23 g/mol
InChI Key: ZTSLSWUGHMGGCM-LKEWCRSYSA-N
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Description

Uridine, 2’-deoxy-3-methyl- is a modified nucleoside analog derived from uridine, a fundamental building block of nucleic acids such as RNA. This compound features a methyl group at the 3-position and lacks a hydroxyl group at the 2’-position, distinguishing it from its parent molecule. Nucleoside analogs like Uridine, 2’-deoxy-3-methyl- are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-3-methyl- typically involves the protection of hydroxyl groups followed by selective methylation and deprotection steps. One common method includes the use of tetraisopropyldisiloxane to protect the 3’- and 5’-hydroxyl groups, enabling functionalization at the 2’-position . The methylation at the 3-position can be achieved using methyl iodide in the presence of a base such as sodium hydride . Deprotection is then carried out to yield the final product.

Industrial Production Methods

Industrial production of Uridine, 2’-deoxy-3-methyl- may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed C–H olefination has also been explored for the synthesis of uridine analogs, providing an efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Methyl iodide, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

Uridine, 2’-deoxy-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-3-methyl- involves its incorporation into RNA or DNA, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication and transcription processes . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSLSWUGHMGGCM-LKEWCRSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947405
Record name 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24514-32-7
Record name Uridine, 2'-deoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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